Cubenol

説明

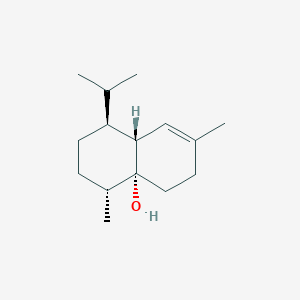

Structure

3D Structure

特性

IUPAC Name |

4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGPRPSWSKLKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880712 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21284-22-0, 19912-67-5 | |

| Record name | cubenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicubenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cubenol: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubenol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane subclass.[1] Characterized by a bicyclic decalin core structure with an isopropyl group and two methyl groups, this compound (C₁₅H₂₆O) is a significant component of essential oils from a wide array of natural sources, including higher plants, marine organisms, and some bacteria.[1][2] Its distinctive woody and spicy aroma has led to its use in the fragrance and flavor industries.[3] Furthermore, this compound has demonstrated a range of biological activities, including antimicrobial and acaricidal properties, making it a compound of interest for pharmacological and agricultural research.[2][3] This document provides a comprehensive overview of the natural sources, quantitative distribution, biosynthesis, and standard methodologies for the isolation and identification of this compound.

Natural Sources and Distribution

This compound and its isomers are widely distributed in the natural world, functioning as volatile oil components and plant metabolites.[2] Their presence is not limited to a single kingdom; they have been identified in plants, marine algae, dinoflagellates, and even bacteria.

-

Plants: this compound is a well-documented constituent of essential oils from various plant families. It is notably found in species such as Piper cubeba, Thujopsis dolabrata, and members of the Myrtaceae family, including commercial tea tree (Melaleuca alternifolia).[3][4] In some species, like those in the Myrtaceae family, this compound can be formed as a by-product from the acid-solvolysis of its precursor, cubebol, during natural processes like leaf aging or through extraction methods like steam distillation.[1][4] Other reported plant sources include the hop plant (Humulus lupulus) and Cryptomeria japonica.[1][4]

-

Marine Organisms: The marine environment is a significant reservoir of this compound. The brown alga Dictyopteris divaricata is particularly rich in this compound, with some studies reporting its essential oil to be composed of over 95% this compound.[1][4] It has also been identified in other brown algae, such as Scytosiphon lomentaria, and the marine dinoflagellate Gymnodinium nagasakiense.[1][2]

-

Microorganisms: The biosynthesis of this compound-related structures is also present in the microbial world. For instance, the bacterial species Streptomyces griseus is known to produce the stereoisomer (+)-1-epi-cubenol through the action of specific terpene cyclases.[1]

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the species, the specific part of the organism, geographical location, and the extraction method employed.[5] The following table summarizes available quantitative data on this compound content in various natural sources.

| Natural Source | Family/Class | Part of Organism | This compound Concentration (% of Essential Oil) | Reference |

| Dictyopteris divaricata | Phaeophyceae (Brown Algae) | Whole Organism | > 95% | [4] |

| Cryptomeria japonica | Cupressaceae | Bark (Black/Reddish) | 9.3% - 14.0% | [4] |

Biosynthesis of this compound

This compound, like all sesquiterpenoids, is derived from the C15 precursor farnesyl diphosphate (FPP).[1] The biosynthesis of FPP primarily occurs via the mevalonate (MVA) pathway in most eukaryotes, which begins with the condensation of three acetyl-CoA molecules.[1] The subsequent conversion of FPP into the diverse array of sesquiterpene skeletons is catalyzed by a class of enzymes known as terpene synthases or cyclases.

The formation of the cadinane skeleton of this compound involves a complex series of cyclization and rearrangement reactions. For the closely related isomer 1-epi-cubenol, the pathway begins with the isomerization of FPP to (R)-nerolidyl diphosphate (NPP), followed by a 1,10-cyclization, a stereoselective 1,3-hydride shift, a second cyclization, and a final 1,2-hydride shift before hydroxylation.[6] This intricate enzymatic control ensures the high stereochemical fidelity of the final product.

Caption: Figure 1: Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

The isolation and identification of this compound from natural sources follow a standard workflow common for volatile secondary metabolites. This involves extraction, purification, and structural elucidation using various analytical techniques.

The overall process begins with the preparation of the biological material, followed by extraction of the crude essential oil, chromatographic purification to isolate this compound, and finally, spectroscopic analysis for structural confirmation and quantification.

Caption: Figure 2: General Experimental Workflow for this compound Isolation.

Steam distillation is a widely used method for extracting volatile compounds like this compound from non-volatile solid matrices.[7] The principle relies on the fact that two immiscible liquids boil at a temperature lower than the boiling points of the individual components.[7]

-

Material Preparation: Collect and air-dry the source material (e.g., plant leaves, bark) in a shaded, well-ventilated area. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[8]

-

Apparatus Setup: Place a known quantity of the powdered material into a round-bottom flask. Add distilled water until the material is fully submerged. Set up a Clevenger-type apparatus for hydrodistillation.[8]

-

Distillation: Heat the flask to boil the water. The resulting steam passes through the material, volatilizing the essential oils. The mixture of steam and oil vapor travels to the condenser.

-

Collection: The condensed liquid collects in the graduated tube of the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water. Continue the distillation for a recommended period (e.g., 3-4 hours) to ensure complete extraction.[8]

-

Oil Recovery: After cooling, carefully collect the separated oil layer. Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Store the final essential oil in a sealed, airtight vial at 4°C in the dark to prevent degradation.[8]

To obtain pure this compound from the crude essential oil mixture, column chromatography is an effective purification technique.[8]

-

Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as the stationary phase. Use a non-polar solvent, such as n-hexane, to create a slurry and pack the column uniformly.

-

Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane. This solution can be loaded directly onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane as the mobile phase. Gradually increase the polarity of the mobile phase by introducing a more polar solvent, like ethyl acetate, in a stepwise or gradient manner (e.g., progressing from 99:1 to 90:10 n-hexane:ethyl acetate).[8]

-

Fraction Collection: Collect the eluate in sequential fractions of a fixed volume.

-

Monitoring: Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or with a staining agent to identify fractions containing the compound of interest.

-

Final Isolation: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the isolated, pure compound.[8]

The identity and structure of the isolated compound are confirmed through a combination of spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile compounds in a mixture.[9][10]

-

Method: An aliquot of the essential oil or purified fraction is injected into the GC. The compounds are separated based on their boiling points and polarity as they pass through the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

Identification: The resulting mass spectrum, which shows a unique fragmentation pattern, is compared against spectral libraries (e.g., NIST, Wiley) for identification. The retention time from the chromatogram provides additional confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of a purified compound.[10]

-

Method: The pure isolate is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are acquired.

-

Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum indicates the number of unique carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7] For this compound, the characteristic absorption band for the hydroxyl (-OH) group stretch would be a key diagnostic feature.

Conclusion

This compound is a structurally significant sesquiterpenoid with a broad distribution across different biological kingdoms. Its presence in high concentrations in certain species, such as the marine alga Dictyopteris divaricata, highlights these organisms as potent natural sources. The well-established biosynthetic pathway from farnesyl diphosphate and the standardized protocols for its extraction, purification, and identification provide a solid foundation for further research. For professionals in drug development and natural product chemistry, the diverse biological activities and widespread availability of this compound make it an attractive candidate for further investigation into its therapeutic and industrial applications.

References

- 1. This compound | 21284-22-0 | Benchchem [benchchem.com]

- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 21284-22-0 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.winthrop.edu [chem.winthrop.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Cubenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubenol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants and microorganisms. As a member of the cadinane family of sesquiterpenes, this compound and its stereoisomers exhibit interesting biological activities, making their biosynthetic pathway a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a focus on the enzymatic transformation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the this compound scaffold. The guide details the reaction mechanism, key enzymes involved, and methodologies for studying this pathway. While the focus is on this compound, much of the detailed mechanistic understanding comes from studies on its stereoisomer, 1-epi-cubenol.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The conversion of FPP to the bicyclic alcohol this compound is a complex multi-step process catalyzed by a class of enzymes known as sesquiterpene synthases. Specifically, studies on 1-epi-cubenol synthase from the bacterium Nonomuraea coxensis (NcECS) have provided significant insights into the intricate cyclization cascade.[1]

The reaction mechanism involves the following key steps:

-

Ionization of FPP and Isomerization: The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, forming a farnesyl cation. This is followed by an isomerization step to form (R)-nerolidyl pyrophosphate (NPP).[1]

-

First Cyclization: The NPP intermediate then undergoes a C1-C10 bond formation to yield a germacradienyl cation intermediate.

-

1,3-Hydride Shift: A stereospecific 1,3-hydride shift occurs, leading to the formation of a key cadinyl cation intermediate.

-

Second Cyclization and Rearrangements: The cadinyl cation undergoes further cyclization and rearrangements, including a 1,2-hydride shift in the case of 1-epi-cubenol synthesis, to form the characteristic bicyclic core of the cadinane sesquiterpenes.

-

Hydroxylation: The final step involves the quenching of the carbocation intermediate with a water molecule to introduce the hydroxyl group, yielding the this compound product.[1]

The active site of the sesquiterpene synthase plays a crucial role in stabilizing the various carbocation intermediates and guiding the complex cyclization cascade to ensure the formation of the specific this compound stereoisomer.

Signaling Pathways and Logical Relationships

The biosynthesis of sesquiterpenoids like this compound in plants is often part of a broader defense response against herbivores or pathogens. This response is typically regulated by complex signaling pathways involving plant hormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene. While a specific signaling pathway leading directly to this compound production is not extensively characterized, a general model for induced sesquiterpene biosynthesis is presented below.

Quantitative Data

Table 1: Enzyme Kinetic Parameters (Hypothetical Data for NcECS)

| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Farnesyl Pyrophosphate (FPP) | NcECS (wild-type) | Data not available | Data not available | Data not available |

Note: Specific kinetic parameters for Nonomuraea coxensis 1-epi-cubenol synthase have not been reported in the reviewed literature.

Table 2: Product Distribution of Wild-Type and Mutant Sesquiterpene Synthases

| Enzyme | Product | Percentage of Total Product | Reference |

| α-humulene synthase (Zingiber zerumbet) | α-humulene | ~94.5% | [2] |

| β-caryophyllene | ~5.5% | [2] | |

| Santalene synthase (Santalum album) | α-santalene | 41.2 ± 1.0% | [3] |

| β-santalene | 29.5 ± 0.4% | [3] | |

| epi-β-santalene | 4.4 ± 0.0% | [3] | |

| exo-α-bergamotene | 21.6 ± 0.6% | [3] |

Note: The product distribution for the wild-type 1-epi-cubenol synthase from Nonomuraea coxensis is not quantitatively detailed in the primary literature reviewed, which often normalizes the wild-type product profile to 100% for comparison with mutants.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of 1-epi-Cubenol Synthase (NcECS)

This protocol describes the expression of recombinant NcECS in Escherichia coli and its subsequent purification, based on common procedures for terpene synthases.[2][4][5]

Detailed Protocol:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the codon-optimized gene for NcECS, typically with an N- or C-terminal polyhistidine tag.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Low-Temperature Incubation: Reduce the temperature to 16-20°C and continue to incubate overnight to enhance the yield of soluble protein.

-

Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail) and lyse the cells by sonication on ice or using a high-pressure homogenizer.

-

Clarification: Remove cell debris by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged NcECS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Further Purification: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole. For higher purity, further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography can be performed.

-

Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol describes a typical assay to determine the enzymatic activity of the purified this compound synthase.

-

Reaction Mixture: Prepare a reaction mixture in a final volume of 500 µL containing:

-

50 mM HEPES buffer (pH 7.5)

-

10 mM MgCl2

-

10 µM FPP (substrate)

-

1-5 µg of purified this compound synthase

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the fate of atoms during the enzymatic reaction and to elucidate the complex rearrangement mechanisms in terpene biosynthesis.[6]

General Protocol:

-

Synthesis of Labeled Precursor: Synthesize isotopically labeled farnesyl pyrophosphate (e.g., with 13C or 2H at specific positions).

-

Enzymatic Reaction: Perform the in vitro enzyme assay as described above, but using the isotopically labeled FPP as the substrate.

-

Product Isolation and Analysis: Isolate the this compound product, often requiring preparative GC or HPLC for purification.

-

Spectroscopic Analysis: Analyze the purified labeled this compound by Mass Spectrometry (MS) to determine the mass shift and by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR, 2H-NMR, or 2D-NMR techniques) to determine the precise location of the isotopic labels in the final product. This information allows for the deduction of specific bond formations and hydride or methyl shifts during the cyclization cascade.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is the primary analytical technique for the identification and quantification of volatile sesquiterpenes like this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless or split injection of 1 µL of the sample extract.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-3 minutes.

-

Ramp: Increase to 250-280°C at a rate of 3-10°C/min.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Quantification: For quantitative analysis, a calibration curve can be prepared using an authentic this compound standard. Alternatively, an internal standard (e.g., a commercially available deuterated sesquiterpene or a C16-C30 n-alkane) can be used to improve accuracy and precision.[7]

Conclusion

The biosynthesis of this compound is a fascinating example of the complex chemical transformations that can be achieved by a single enzyme, a sesquiterpene synthase. While the overall pathway from FPP is understood, particularly through studies of 1-epi-cubenol synthase, there remain opportunities for further research. Specifically, the determination of the kinetic parameters of this compound synthases and a more detailed quantitative analysis of their product profiles will provide a deeper understanding of their catalytic efficiency and specificity. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this and other related terpene biosynthetic pathways, with the ultimate goal of harnessing these enzymatic catalysts for the sustainable production of valuable natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 5. Heterologous protein expression in E. coli [protocols.io]

- 6. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Cubenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cubenol is a naturally occurring sesquiterpenoid alcohol that belongs to the cadinane class of bicyclic sesquiterpenes.[1][2] With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , this compound is a significant component of the essential oils of various plants.[2][3] Its intricate stereochemistry, arising from multiple chiral centers, gives rise to a diverse array of stereoisomers, each with potentially unique biological activities. This guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its known stereoisomers, a compilation of their physicochemical properties, and a description of experimental methodologies for their analysis.

Chemical Structure of this compound

The fundamental structure of this compound is built upon a decalin (bicyclo[4.4.0]decane) core.[3] This bicyclic system features a specific arrangement of methyl and isopropyl substituents, which, along with the hydroxyl group, define its identity as a cadinane-type sesquiterpenoid. The IUPAC name for the parent structure is 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol.[3] The numbering of the carbon skeleton is crucial for unambiguously defining the position of substituents and the stereochemistry at the chiral centers.

Stereoisomers of this compound

The presence of multiple stereocenters in the this compound structure leads to the existence of numerous stereoisomers. These isomers can be broadly classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4] The precise spatial arrangement of the substituents at each chiral center dictates the overall three-dimensional shape of the molecule, which in turn influences its physical, chemical, and biological properties.

Key Stereoisomers and Their Configurations:

-

(-)-Cubenol: This is one of the most commonly cited stereoisomers. Its absolute configuration has been determined as (1S,4R,4aR,8aR).[2][5]

-

epi-Cubenol (or 1-epi-Cubenol): As a diastereomer of (-)-cubenol, it possesses a different stereochemistry at one or more, but not all, of the chiral centers. Its absolute configuration is (1S,4R,4aS,8aR).[6][7]

-

(+)-epi-Cubenol: This is the enantiomer of (-)-epi-cubenol, with the absolute configuration (1R,4S,4aR,8aS).[8]

-

6-epi-Cubenol: Another diastereomer, its absolute configuration is (1R,4S,4aS,8aS).[1]

Other identified stereoisomers of this compound include cis-cubenol, trans-cubenol, 10-epi-cubenol, and 1,10-di-epi-cubenol, though detailed structural and physicochemical data for these are less commonly reported.[9]

The relationship between these key stereoisomers can be visualized as follows:

Quantitative Physicochemical Data

The distinct three-dimensional arrangements of atoms in this compound stereoisomers lead to differences in their physicochemical properties. While comprehensive experimental data for all isomers is not always available, the following table summarizes known and computed properties for some of the key stereoisomers.

| Property | (-)-Cubenol | epi-Cubenol | 6-epi-Cubenol | (+)-epi-Cubenol |

| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[2] | (1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[6] | (1R,4S,4aS,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[1] | (1R,4S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[8] |

| CAS Number | 21284-22-0[9] | 19912-67-5[6] | 442853-35-2[1] | 81939-29-9[8] |

| Molecular Formula | C₁₅H₂₆O[2] | C₁₅H₂₆O[6] | C₁₅H₂₆O[1] | C₁₅H₂₆O[8] |

| Molecular Weight ( g/mol ) | 222.37[2] | 222.37[6] | 222.37[1] | 222.37[8] |

| Boiling Point (°C) | 300.00 to 302.00 @ 760.00 mm Hg[10] | Not available | Not available | Not available |

| Flash Point (°C) | 128.33[10] | Not available | Not available | Not available |

| logP (o/w) | 4.970[10] | Not available | Not available | Not available |

| Kovats Retention Index (Standard non-polar) | 1602 - 1638[1] | Not available | 1602, 1638[1] | 1606 - 1626[8] |

| Kovats Retention Index (Standard polar) | Not available | Not available | 2088, 2104[1] | 2122[8] |

Experimental Protocols

The isolation, synthesis, and characterization of this compound stereoisomers are critical for their study and potential applications. Below are generalized protocols for key experimental procedures.

Isolation from Natural Sources (e.g., Essential Oils)

Protocol: Steam Distillation and Chromatographic Separation

-

Steam Distillation:

-

Fresh or dried plant material is placed in a distillation apparatus.

-

Steam is passed through the plant material, causing the volatile essential oils, including this compound isomers, to vaporize.

-

The steam and oil vapor mixture is then cooled and condensed.

-

The essential oil, being immiscible with water, is separated from the aqueous distillate.

-

-

Fractional Distillation (Optional):

-

The crude essential oil can be subjected to fractional distillation under reduced pressure to separate components based on their boiling points, which can provide a preliminary enrichment of this compound isomers.

-

-

Column Chromatography:

-

The essential oil or a concentrated fraction is loaded onto a silica gel or alumina column.

-

A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound isomers.

-

Diastereomers can often be separated using this technique due to their different polarities.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

For the separation of enantiomers, which have identical physical properties in an achiral environment, chiral HPLC is necessary.

-

A chiral stationary phase is used, which interacts differently with each enantiomer, leading to their separation.

-

Chemical Synthesis

The total synthesis of specific this compound stereoisomers is a complex process that allows for the creation of pure isomers for research purposes. While a complete step-by-step synthesis is beyond the scope of this guide, the general workflow is outlined below.

Analytical Characterization

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent is prepared.

-

GC Separation:

-

An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS).[3]

-

The oven temperature is programmed to ramp from a lower to a higher temperature to separate the components based on their volatility and interaction with the stationary phase. A typical program might start at 60-70°C and ramp up to 240-250°C.[11][12]

-

Helium is commonly used as the carrier gas.

-

-

MS Detection:

-

As the separated compounds elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

-

The fragmentation pattern serves as a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A pure sample of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, integration, and coupling constants are used to elucidate the structure.

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon provides information about its hybridization and electronic environment.

-

2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous structural assignment of the stereoisomers.

Conclusion

This compound and its stereoisomers represent a fascinating family of natural products with a complex and diverse stereochemical landscape. Understanding the nuances of their chemical structures and physicochemical properties is paramount for researchers in natural product chemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the isolation, synthesis, and characterization of these compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

- 1. 6-epi-Cubenol | C15H26O | CID 91748041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (21284-22-0) for sale [vulcanchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. (-)-cubenol | 21284-22-0 [chemicalbook.com]

- 6. Epithis compound | C15H26O | CID 12046149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 21284-22-0 | Benchchem [benchchem.com]

- 8. (+)-Epithis compound | C15H26O | CID 11831045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. (-)-cubenol, 21284-22-0 [thegoodscentscompany.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Cubenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including notable antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in drug discovery and development. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its isolation and analysis, and explores its known chemical reactions and biological mechanisms of action. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and putative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound, with the IUPAC name (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, is a tertiary alcohol belonging to the cadinane class of sesquiterpenoids.[1] It is a constituent of the essential oils of various plants, including Piper cubeba.[2] The unique stereochemistry and functional groups of this compound contribute to its characteristic woody and spicy aroma, as well as its significant biological activities.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and application.

Physical and Chemical Properties

This compound is a clear liquid at room temperature, a characteristic that has led to its melting point often being reported as not applicable.[2][3] It is characterized by its good solubility in organic solvents, a property enhanced by the presence of its hydroxyl group.[2]

Physical Properties

A summary of the key physical properties of (-)-cubenol is presented in Table 1. These values have been compiled from various sources and represent a combination of experimental and predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Appearance | Clear liquid | [2] |

| Odor | Woody, spicy | [2] |

| Boiling Point | 303.4 °C at 760 mmHg | [3] |

| 170-180 °C at 2.5 Torr | [1] | |

| Melting Point | N/A | [3] |

| Density | 0.952 g/cm³ | [3] |

| Refractive Index | 1.499 | [3] |

| Water Solubility | 9.13 mg/L (estimated) | |

| logP (Octanol/Water) | 3.776 (Calculated) |

Chemical Properties

This compound undergoes chemical reactions typical of a tertiary alcohol. Its chemical identifiers and reactivity are summarized in Table 2.

| Property | Value | Source(s) |

| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | [4] |

| CAS Number | 21284-22-0 | [2] |

| PubChem CID | 11770062 | [4] |

| pKa | 14.94 ± 0.70 (Predicted) | [1][3] |

| Key Reactions | Oxidation to cubenone, Reduction, Substitution reactions | [2] |

Spectral Data

The structural elucidation of this compound has been extensively supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.

| Technique | Key Features | Source(s) |

| Mass Spectrometry (MS) | m/z Top Peak: 119; Other significant peaks: 41, 43, 105, 161 | [1] |

| ¹³C NMR (in CDCl₃) | Chemical shifts provide information on the carbon skeleton. | |

| ¹H NMR (in CDCl₃) | Chemical shifts, integration, and coupling patterns identify proton environments. | |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H and C-H bonds. | [4] |

| Kovats Retention Index | Standard non-polar: ~1600-1650 | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Essential Oils

This compound is typically isolated from the essential oils of plants like Piper cubeba. The following protocol outlines a general procedure for its extraction and purification.

Protocol 3.1.1: Steam Distillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., berries of Piper cubeba) is coarsely ground to increase the surface area for efficient oil extraction.

-

Distillation Setup: The ground material is placed in a distillation flask with water. The flask is connected to a steam generator and a condenser.

-

Extraction: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then passed through the condenser, where it cools and liquefies.

-

Separation: The collected liquid, a mixture of water and essential oil, is transferred to a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected.

Protocol 3.1.2: Solvent Extraction

-

Extraction: The ground plant material is macerated in a suitable organic solvent (e.g., hexane or ethanol) for a period of 24-48 hours.

-

Filtration: The mixture is filtered to remove solid plant residues.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude essential oil.

Protocol 3.1.3: Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexane). Fractions are collected at regular intervals.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

-

Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

References

An In-depth Technical Guide to (-)-Cubenol: Identification, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse biological activities and applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of (-)-cubenol, focusing on its unequivocal identification through its Chemical Abstracts Service (CAS) number, detailed physicochemical properties, and spectroscopic data. Furthermore, this document outlines established experimental protocols for the isolation and analysis of (-)-cubenol, delves into its known biological functions, particularly its antimicrobial and acaricidal properties, and presents a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identification and Physicochemical Properties

(-)-Cubenol is a member of the cadinane class of sesquiterpenoids, characterized by a bicyclic decalin core structure.[1] Its unique stereochemistry and the presence of a hydroxyl group are pivotal to its chemical and biological characteristics.

Table 1: Chemical Identifiers for (-)-Cubenol

| Identifier | Value |

| CAS Number | 21284-22-0 [1][2] |

| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[1][3] |

| Synonyms | 10βH-Cadin-4-en-1-ol, (1S)-1,2,3,4,4a,5,6,8aα-Octahydro-4β,7-dimethyl-1-isopropylnaphthalen-4aβ-ol[2][4] |

| Molecular Formula | C₁₅H₂₆O[1][2] |

| Molecular Weight | 222.37 g/mol [1][2] |

| InChI Key | COGPRPSWSKLKTF-YJNKXOJESA-N[1] |

Table 2: Physicochemical Properties of (-)-Cubenol

| Property | Value | Source |

| Boiling Point | 303.4 °C at 760 mmHg | [2] |

| Flash Point | 128.3 °C | [2] |

| Density | 0.952 g/cm³ | [2] |

| pKa | 14.94 ± 0.70 (Predicted) | [2] |

| logP (o/w) | 4.970 | [5] |

| Water Solubility | 9.13 mg/L @ 25 °C (estimated) | [5] |

| Odor Profile | Spicy, herbal, green tea | [1][5] |

Spectroscopic Data for Structural Elucidation

The definitive identification of (-)-cubenol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Key Mass Spectrometry (MS) Data for (-)-Cubenol

| m/z Value | Relative Intensity | Interpretation |

| 119 | Top Peak | Characteristic fragment |

| 41 or 161 | 2nd Highest Peak | Dependent on specific spectrum |

| 43 or 105 | 3rd Highest Peak | Dependent on specific spectrum |

Source:[1]

While specific 1H and 13C NMR chemical shift assignments for (-)-cubenol can vary slightly based on the solvent and instrument parameters, published data is available through various databases and literature.[6][7] Researchers are encouraged to consult these resources for detailed assignments.

Experimental Protocols

Isolation of (-)-Cubenol from Plant Material (General Protocol)

(-)-Cubenol is a constituent of the essential oils of various plants, such as Piper cubeba.[8] A common method for its isolation is steam distillation.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of (-)-cubenol.

Methodology:

-

Plant Material Preparation: Fresh or dried plant material is coarsely ground to increase the surface area for efficient extraction.

-

Steam Distillation: The ground plant material is placed in a distillation flask, and steam is passed through it. The steam volatilizes the essential oils, including (-)-cubenol.[9][10]

-

Condensation and Collection: The steam and essential oil vapor mixture is passed through a condenser, and the resulting liquid (hydrosol and essential oil) is collected in a receiving vessel.

-

Separation: The essential oil, being immiscible with water, is separated from the aqueous layer (hydrosol) using a separatory funnel.

-

Drying: The collected essential oil is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

-

Fractionation (Optional): If a pure sample of (-)-cubenol is required, the essential oil can be further purified by column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate).

-

Analysis: Fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to identify those containing (-)-cubenol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like (-)-cubenol in essential oil mixtures.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

Injection: A small volume of the diluted essential oil is injected into the GC.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The retention index of the peak corresponding to (-)-cubenol can also be used for confirmation.

Total Synthesis of a Related Cadinane Sesquiterpenoid (Illustrative Example)

Biological Activity and Signaling Pathways

(-)-Cubenol exhibits a range of biological activities, with its antimicrobial and acaricidal properties being the most notable.

Table 4: Reported Biological Activities of (-)-Cubenol

| Activity | Description | Source |

| Acaricidal | Possesses properties that are lethal to mites and ticks, suggesting potential as a natural pesticide. | [8] |

| Antimicrobial | Shows activity against various pathogenic microorganisms. | [8] |

| Antioxidant | Exhibits antioxidant properties. | [2] |

Antimicrobial Activity

The antimicrobial activity of sesquiterpenoids like (-)-cubenol is often attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Hypothesized Mechanism of Antimicrobial Action

Caption: Putative mechanism of antimicrobial action of (-)-cubenol.

Biosynthesis of (-)-Cubenol

The biosynthesis of (-)-cubenol, like other sesquiterpenoids, originates from farnesyl pyrophosphate (FPP).[11] The cyclization of FPP is catalyzed by a specific terpene synthase, leading to the formation of the characteristic cadinane skeleton.

Putative Biosynthetic Pathway of (-)-Cubenol

Caption: Simplified biosynthetic pathway to (-)-cubenol.

The enzymatic cyclization of FPP is a complex process involving carbocationic intermediates and rearrangements, which ultimately dictate the stereochemistry of the final product.[12]

Applications

The unique properties of (-)-cubenol have led to its use in several industries:

-

Fragrance and Flavor: Its spicy and woody aroma makes it a valuable ingredient in perfumes and as a flavoring agent.[8]

-

Pharmaceuticals: Its antimicrobial and other biological activities make it a candidate for further investigation in drug discovery and development.[8]

-

Agriculture: Its acaricidal properties suggest potential applications as a natural and environmentally friendly pesticide.[8]

Conclusion

(-)-Cubenol is a sesquiterpenoid of significant scientific and commercial interest. Its well-defined chemical identity, coupled with its diverse biological activities, presents numerous opportunities for further research and development. This technical guide has provided a foundational understanding of (-)-cubenol, from its identification and properties to its biological significance and potential applications. Future research should focus on elucidating the precise mechanisms of its biological activities, optimizing its synthesis, and exploring its full therapeutic and agricultural potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of cadinane type sesquiterpenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Total Syntheses of a Family of Cadinane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

The Biological Role of Cubenol in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cubenol, a naturally occurring sesquiterpenoid alcohol, is a constituent of the essential oils of numerous plant species. As a member of the vast class of terpenoids, it plays a significant, albeit complex, role in plant biology. This technical guide provides an in-depth examination of the biosynthesis, physiological functions, and ecological significance of this compound in plants. It details the enzymatic and non-enzymatic pathways of its formation, its role in chemical defense against pathogens and herbivores, and the signaling cascades that regulate its production. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to serve as a resource for researchers in phytochemistry, chemical ecology, and natural product-based drug discovery.

Biosynthesis of this compound

This compound (C₁₅H₂₆O) is a cadinane-type sesquiterpenoid.[1] Its carbon skeleton is derived from the universal C₅ isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of sesquiterpenoids is a complex process involving cyclization and subsequent modification of the linear C₁₅ precursor, farnesyl pyrophosphate (FPP).

The Sesquiterpenoid Backbone Pathway

The journey to this compound begins with the assembly of FPP, which occurs in the plant cell cytoplasm via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block. The key steps are:

-

Formation of HMG-CoA: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Conversion to Mevalonate: HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonate.

-

Formation of IPP and DMAPP: Mevalonate is phosphorylated, decarboxylated, and dehydrated to yield IPP, which can be isomerized to DMAPP.

-

Synthesis of FPP: Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C₁₅ molecule (2E,6E)-farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[2]

Enzymatic Cyclization and Modification

The immense diversity of sesquiterpenoid structures arises from the activity of enzymes called terpene synthases (TPS). For cadinane sesquiterpenoids, a (+)-δ-cadinene synthase (DCS) is a well-characterized example from cotton (Gossypium arboreum).[3] While a specific "this compound synthase" is not definitively characterized in plants, the enzymatic logic follows a conserved mechanism:

-

Ionization and Isomerization: The process starts with the ionization of FPP to form a farnesyl cation, which may isomerize to nerolidyl diphosphate (NPP).[3][4]

-

Cyclization Cascade: The flexible NPP intermediate undergoes a series of intramolecular cyclizations. This cascade forms the characteristic bicyclic cadinane carbocation intermediate.[3]

-

Hydroxylation: The final step to produce a sesquiterpenoid alcohol like this compound involves the quenching of a carbocation intermediate with a water molecule, a reaction catalyzed within the active site of the terpene synthase or by a subsequent cytochrome P450 monooxygenase (CYP450).

Non-Enzymatic Formation: A Common Artifact

Crucially, a significant portion of this compound detected in essential oils, particularly those from the Myrtaceae family, may not be a direct enzymatic product. Research has shown that this compound and its isomer, epithis compound, are often by-products of the acid-solvolysis of their precursors, cubebol and epicubebol.[5] This acid-catalyzed rearrangement can occur naturally during leaf senescence or, more commonly, as an artifact of the steam distillation process used for essential oil extraction.[2] The addition of buffering agents during distillation can mitigate the formation of these artifacts, highlighting the importance of extraction methodology when studying natural product profiles.[2]

Caption: Figure 1: Logical Biosynthesis Pathways of this compound.

Biological Roles of this compound in Plants

As a secondary metabolite, this compound is not involved in the primary processes of plant growth and development but is crucial for survival and interaction with the environment. Its primary functions are centered on chemical defense.

Chemical Defense

Plants produce a vast arsenal of chemical compounds to deter herbivores and resist pathogenic microorganisms. Sesquiterpenoids are a cornerstone of this defense system.

2.1.1 Antimicrobial Activity this compound, as a component of essential oils, contributes to the plant's defense against fungal and bacterial pathogens. While data on pure this compound is scarce, essential oils containing significant amounts of this compound and its isomers have demonstrated broad-spectrum antimicrobial activity. For example, the essential oil of Argania spinosa, containing over 50% this compound and 1,10-di-epi-cubenol, showed bactericidal properties against both Gram-positive and Gram-negative bacteria.[6] The lipophilic nature of sesquiterpenoid alcohols allows them to disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

2.1.2 Acaricidal and Insecticidal Activity this compound has been identified as an acaricide, a compound that is toxic to mites and ticks.[1] This property is vital for protecting plants from phytophagous arachnids. Furthermore, many sesquiterpenoids act as antifeedants or repellents against insect herbivores. While specific quantitative data on this compound's insecticidal efficacy is limited, essential oils containing it have shown activity. For instance, geranium oil, with minor amounts of this compound, exhibited larvicidal and pupicidal effects against various insects.[7] The woody, spicy aroma of this compound suggests a role as a volatile signal that can be detected by insects, potentially deterring them from feeding or oviposition.[8]

Data Presentation

The direct antifungal or insecticidal activity of pure this compound is not well-documented in publicly available literature. The biological effects are typically reported for complex essential oil mixtures. The following tables present quantitative data on the concentration of this compound found in various plant species (Table 1) and the antimicrobial activity of some of these this compound-containing essential oils (Table 2).

Table 1: Concentration of this compound in Essential Oils from Various Plant Species

| Plant Species | Plant Part | This compound Concentration (%) | Reference |

| Argania spinosa | Leaves | 31.02 | [6] |

| Cryptomeria japonica | Bark | 9.3 - 14.0 | [5] |

| Murraya paniculata | Leaves | Present (Major Component) | [9] |

| Psidium cattleianum | Leaves | 2.40 | [10] |

| Plectranthus incanus | Aerial Parts | 0.05 | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound-Containing Essential Oils against Various Microorganisms

| Plant Species (Essential Oil) | This compound Content (%) | Test Organism | MIC (mg/mL) | Reference |

| Argania spinosa | 31.02 | Staphylococcus aureus | 7.81 | [6] |

| Argania spinosa | 31.02 | Escherichia coli | 31.24 | [6] |

| Psidium cattleianum | 2.40 | Aspergillus fumigatus | 0.17 | [10] |

| Psidium cattleianum | 2.40 | Pseudomonas aeruginosa | 1.40 | [10] |

| Teucrium yemense | 5.7 (τ-Cadinol) | Staphylococcus aureus | 0.156 | [2] |

| Teucrium yemense | 5.7 (τ-Cadinol) | Aspergillus niger | 0.313 | [2] |

*Note: Data for τ-Cadinol, a closely related isomer, is included for context. It is crucial to recognize that the MIC values in Table 2 represent the activity of the entire essential oil, not of this compound in isolation. The observed effect is a result of the complex mixture of all constituents.

Regulatory Mechanisms: The Jasmonate Signaling Pathway

The production of defense-related terpenoids like this compound is not constitutive but is instead tightly regulated and induced upon stress, such as herbivore attack or pathogen infection. The jasmonic acid (JA) signaling pathway is a primary mediator of this induced defense response.[11][12]

-

Signal Perception: Mechanical wounding from an herbivore or the presence of elicitors from pathogens triggers the synthesis of jasmonic acid from α-linolenic acid in the plant cell.[13]

-

Derepression of Transcription: In the resting state, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.

-

COI1-Mediated Degradation: The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Gene Activation: With the JAZ repressors removed, MYC transcription factors are free to activate the expression of downstream JA-responsive genes.[14] This includes the upregulation of genes encoding key enzymes in the terpenoid biosynthesis pathway, such as terpene synthases (TPS) and cytochrome P450s, leading to the rapid production of defensive compounds like this compound.

Caption: Figure 2: Jasmonic Acid Signaling Pathway for Defense Compound Synthesis.

Experimental Methodologies

This section provides representative protocols for the extraction, quantification, and biological evaluation of this compound. These are synthesized from standard methodologies in the field and should be optimized for specific plant matrices and research questions.

Protocol 1: Extraction by Steam Distillation

This method is suitable for isolating volatile compounds like this compound from fresh or dried plant material.

-

Preparation: Weigh approximately 200-500 g of fresh (or 100-200 g of dried) plant material (e.g., leaves, bark). Reduce the particle size by coarse grinding or chopping to increase surface area.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place the plant material into the distillation flask and add distilled water until the material is fully submerged.

-

Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

-

Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Collection: Allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter or decant the dried oil into a sealed, amber glass vial and store at 4°C.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for identifying and quantifying volatile components in an essential oil.

-

Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane). Prepare a series of calibration standards of an authentic this compound standard (if available) in the same solvent (e.g., 10, 50, 100, 200 µg/mL).

-

GC-MS Instrument Parameters (Representative):

-

System: GC system coupled to a Mass Spectrometer (e.g., with a triple quadrupole or ion trap detector).

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.

-

Injector: Splitless mode, temperature 250°C.

-

MS Parameters: Ionization by electron impact (EI) at 70 eV. Source temperature 230°C. Scan range m/z 40-450.

-

-

Analysis: Inject 1 µL of each standard and the sample solution.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the authentic standard and library data (e.g., NIST). Quantify the amount by constructing a calibration curve from the peak areas of the standards. The relative percentage can be calculated by dividing the peak area of this compound by the total peak area of all identified compounds.

Protocol 3: Antifungal Bioassay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a target fungus.[14]

-

Inoculum Preparation: Culture the target plant pathogenic fungus (e.g., Botrytis cinerea) on a suitable medium (e.g., Potato Dextrose Agar, PDA). Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

-

Sample Preparation: Prepare a stock solution of the essential oil or pure this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL).

-

Microplate Setup: In a 96-well microtiter plate, add 100 µL of a suitable liquid medium (e.g., Potato Dextrose Broth, PDB) to each well.

-

Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate, resulting in a range of concentrations.

-

Inoculation: Add 10 µL of the prepared fungal spore suspension to each well.

-

Controls: Include a positive control (a known antifungal agent like Amphotericin B), a negative control (medium with DMSO but no sample), and a sterility control (medium only).

-

Incubation: Seal the plate and incubate at 25-28°C for 48-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the sample that completely inhibits visible fungal growth (i.e., no turbidity) compared to the negative control.

Caption: Figure 3: General Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a significant sesquiterpenoid alcohol whose presence in plants is primarily linked to chemical defense and ecological interactions. Its biosynthesis follows the conserved terpenoid pathway, but its detection can also result from non-enzymatic rearrangements of precursors during extraction, a critical consideration for phytochemical studies. The production of this compound and related defense compounds is regulated by sophisticated signaling networks, such as the jasmonate pathway, allowing plants to respond dynamically to biotic threats.

While the antimicrobial and acaricidal properties of this compound are established, a significant knowledge gap exists regarding the specific quantitative bioactivity of the pure compound against key plant pathogens and pests. Future research should focus on:

-

Isolation and Bioassays: Performing bioassays with purified this compound to determine precise MIC and IC₅₀ values, deconvoluting its activity from the synergistic effects of a complex essential oil matrix.

-

Enzyme Discovery: Identifying and characterizing the specific plant terpene synthases and CYP450s responsible for the biosynthesis of this compound and its direct precursors.

-

Mode of Action Studies: Investigating the precise molecular targets of this compound in pathogenic fungi and insects to understand its mechanism of toxicity.

A deeper understanding of this compound's biological role and its regulation holds potential for applications in sustainable agriculture, such as the development of novel biopesticides or the metabolic engineering of crops for enhanced pest and disease resistance.

References

- 1. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimicrobial, Antioxidant, and Cytotoxic Activities of Ocimum forskolei and Teucrium yemense (Lamiaceae) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researcherslinks.com [researcherslinks.com]

- 8. Buy this compound | 21284-22-0 [smolecule.com]

- 9. scielo.br [scielo.br]

- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

Cubenol: A Technical Guide on its Role as a Volatile Oil Component for Researchers and Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of cubenol, a sesquiterpenoid alcohol found in various plant essential oils. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this volatile oil component. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes biosynthetic and signaling pathways.

Introduction to this compound

This compound is a naturally occurring bicyclic sesquiterpenoid alcohol. As a member of the cadinane subclass of sesquiterpenoids, it is characterized by a decalin (perhydronaphthalene) core structure. Its woody and spicy aroma contributes to the fragrance profile of many essential oils, and its diverse biological activities have made it a subject of pharmacological interest.[1]

Chemical and Physical Properties

This compound, scientifically known as (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, possesses a unique three-dimensional structure that dictates its physical properties and biological interactions.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| CAS Number | 21284-22-0 | [2] |

| Appearance | Clear liquid | [1] |

| Aroma | Woody, spicy | [1] |

| Boiling Point | 303.4 °C at 760 mmHg | LookChem Data |

| Density | 0.952 g/cm³ | LookChem Data |

| XLogP3-AA | 3.7 | PubChem Data |

This compound as a Volatile Oil Component

This compound is a significant constituent of the essential oils derived from various plant species. Its presence and concentration can vary based on the plant's genus, species, geographical location, and the extraction method used. It is notably found in the essential oil of cubeb pepper (Piper cubeba), from which it derives its name.[1]

| Plant Source | Plant Part | This compound Content (%) | Reference |

| Piper cubeba | Berries | Variable, often a major component | [1] |

| Duguetia lanceolata | Barks | 0.6% | [3] |

| Thujopsis dolabrata | - | Component | [1] |

| Callitropsis nootkatensis | - | Component | [1] |

| Humulus lupulus | - | Reported Component | [2] |

Biosynthesis of this compound

Like all sesquiterpenoids, this compound originates from the isoprenoid biosynthesis pathway. The direct precursor is Farnesyl Pyrophosphate (FPP), which is formed in the mevalonate (MVA) pathway.[4] Terpene synthase enzymes catalyze the complex cyclization of the linear FPP molecule into the characteristic bicyclic cadinane skeleton. This intricate enzymatic reaction involves the formation of several carbocation intermediates and rearrangements before the final hydroxyl group is introduced to yield this compound.[4]

Caption: Generalized biosynthetic pathway of this compound from FPP.

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities, making it a candidate for further investigation in drug development. Its effects are attributed to its interaction with various molecular targets.[5]

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens.[5] This activity is crucial for the development of new antibacterial agents, especially in the context of rising antibiotic resistance. The mechanism for related sesquiterpenoids often involves the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. A notable synergistic effect has been observed when epi-cubenol is combined with conventional antibiotics, where it appears to inhibit bacterial efflux pumps, thereby increasing the efficacy of the antibiotic.[4]

| Microorganism | Activity Type | Value | Reference |

| Staphylococcus aureus (wild-type) | MIC | 62.5 µg/mL | [4] |

| epi-cubenol vs S. aureus | MIC | 31.3 µg/mL | [4] |

Anti-inflammatory Activity

Preliminary studies suggest that this compound exerts anti-inflammatory effects.[5] While specific quantitative data for pure this compound is limited, the anti-inflammatory properties of essential oils rich in this compound and other sesquiterpenoids are well-documented. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.

Antioxidant Activity

Essential oils containing this compound have been investigated for their antioxidant properties. The mechanism of action for terpenoids with hydroxyl groups typically involves hydrogen atom transfer (HAT) to neutralize free radicals. The tertiary alcohol group in this compound can donate a hydrogen atom, thereby quenching reactive oxygen species (ROS) and mitigating oxidative stress.

Other Activities

Acaricidal Activity: this compound has been shown to possess acaricidal properties, suggesting its potential use as a natural pesticide in agriculture.[5] Antifeedant Properties: It has also been identified as having antifeedant effects against certain phytophagous insects, playing a role in plant defense mechanisms.[4]

Molecular Signaling Pathways: A Proposed Mechanism

Direct experimental validation of the signaling pathways modulated by this compound is an emerging area of research. However, based on its anti-inflammatory and antioxidant activities, and supported by computational studies, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

A recent network pharmacology and molecular docking study identified this compound as a key active component in Flemingia philippinensis for improving inflammation, predicting strong binding interactions with core targets in inflammatory pathways.[1] This suggests this compound may physically interact with and inhibit key kinases (such as IKK in the NF-κB pathway or p38/JNK/ERK in the MAPK pathway) or transcription factors, preventing the downstream cascade that leads to inflammation.

Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

Extraction of this compound-Rich Essential Oil (Steam Distillation)

This protocol describes a standard laboratory procedure for extracting essential oils from plant material, such as Piper cubeba berries, using steam distillation.

-

Preparation of Material : Weigh approximately 100-500 g of dried plant material (e.g., crushed cubeb berries).

-

Apparatus Setup : Assemble a steam distillation apparatus consisting of a boiling flask (to generate steam), a biomass flask, a still head, a water-cooled condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

-

Loading : Fill the boiling flask to about two-thirds with distilled water and add boiling chips. Place the plant material into the biomass flask, ensuring it is not packed too tightly to allow steam penetration.

-

Distillation : Heat the boiling flask to generate steam (typically to 100°C). The steam passes through the biomass, rupturing the oil glands and carrying the volatile this compound and other essential oil components.

-

Condensation : The steam-oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

-

Collection : Collect the distillate, which will consist of two immiscible layers: the essential oil and the aqueous hydrosol.

-

Separation : Allow the layers to separate fully in the collection vessel. As the essential oil is typically less dense than water, it will form the upper layer. Carefully separate the oil layer from the aqueous layer.

-

Drying and Storage : Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.

Caption: General experimental workflow for this compound investigation.

Identification and Quantification of this compound (GC-MS)

This protocol outlines a general method for the analysis of this compound within an essential oil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation : Dilute the essential oil sample (e.g., 1 µL) in an appropriate solvent like hexane or ethyl acetate (e.g., 1 mL). If quantification is required, add a known concentration of an internal standard (e.g., n-alkane or a deuterated sesquiterpene).

-

GC-MS System : Use a GC system coupled to a Mass Spectrometer.

-

Column : A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for sesquiterpenoid analysis.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Injection : Inject 1 µL of the prepared sample into the GC inlet, typically in split mode (e.g., split ratio 1:50) to avoid column overloading. The injector temperature is usually set to 250°C.

-

GC Oven Program : A temperature gradient is used to separate the components. A typical program might be:

-

Initial temperature: 60°C, hold for 2 minutes.